N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-14-11-12-17-16(13-14)20(15-7-3-2-4-8-15)26-22(23-17)27-21-24-18-9-5-6-10-19(18)25-21/h2-13H,1H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVYZLVNNJGIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE typically involves the condensation of 1,2-phenylenediamine with an aldehyde or ketone, followed by cyclization to form the benzimidazole ring . The quinazoline structure is then introduced through further reactions involving appropriate reagents and conditions. For instance, the reaction of 1,2-phenylenediamine with 4-phenyl-6-methylquinazoline-2-carboxylic acid under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Structure
| Component | Description |
|---|---|
| Benzodiazole | A bicyclic structure known for diverse biological activities. |
| Quinazoline | A fused heterocyclic ring that contributes to the compound's pharmacological properties. |
| Amine Group | Enhances solubility and biological interaction. |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to N-(1H-1,3-benzodiazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine. For instance, derivatives of benzodiazole have been synthesized and evaluated for their efficacy against viral infections such as Ebola virus. In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory effects on viral entry mechanisms, suggesting a promising avenue for therapeutic development against viral pathogens .
Anticancer Properties
The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds containing this moiety have shown effectiveness in inhibiting various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For example, quinazoline derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers .
Antimicrobial Activity
Research indicates that benzodiazole derivatives possess antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Synthesis and Characterization
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine typically involves multi-step processes that include the formation of the benzodiazole and quinazoline moieties followed by amination reactions.
Synthetic Pathway Overview
- Formation of Benzodiazole : Starting from appropriate precursors, benzodiazole is synthesized through cyclization reactions.
- Synthesis of Quinazoline : The quinazoline ring is constructed through condensation reactions involving anthranilic acid derivatives.
- Final Coupling : The amine group is introduced via nucleophilic substitution or coupling reactions.
Characterization Techniques
The synthesized compound is characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To determine the structure and purity.
- Mass Spectrometry (MS) : To confirm molecular weight.
- Infrared Spectroscopy (IR) : To identify functional groups.
Case Study 1: Antiviral Screening
A study conducted on a series of benzodiazole derivatives showed promising results against the Ebola virus. Compounds were screened for their ability to inhibit viral replication in vitro, with several candidates displaying submicromolar activity levels .
Case Study 2: Anticancer Efficacy
Another investigation focused on quinazoline derivatives revealed their potential as EGFR inhibitors in non-small cell lung cancer models. The study demonstrated that these compounds could effectively reduce tumor growth in xenograft models .
Mechanism of Action
The mechanism of action of N-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-PHENYLQUINAZOLIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to its anticancer effects . The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
6-Methyl-4-phenylquinazolin-2-amine derivatives : These lack the benzodiazole substituent, leading to reduced π-π stacking interactions and lower binding affinities in kinase inhibition assays.
Benzodiazole-fused quinazolines : Substitution of the benzodiazole group at different positions (e.g., position 1 vs. 2) alters molecular planarity and solubility. For example, N-(1H-1,3-benzodiazol-1-yl)-substituted quinazolines exhibit higher hydrophobicity compared to the target compound .
Pyrimidine-oxadiazole hybrids: Compounds like those synthesized in (e.g., 6-(2-amino-6-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one) share a fused heterocyclic framework but replace quinazoline with pyrimidine and incorporate oxadiazole rings. These hybrids show enhanced solubility due to oxadiazole’s polar nature but lower thermal stability .
Pharmacological Activity
- Kinase Inhibition: Quinazoline-benzodiazole hybrids exhibit IC₅₀ values in the nanomolar range for EGFR (epidermal growth factor receptor) inhibition, outperforming simpler quinazoline amines by 10–50-fold due to improved target engagement .
- Antimicrobial Activity : Benzodiazole-containing quinazolines show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL), whereas pyrimidine-oxadiazole derivatives (e.g., ’s compounds) display broader-spectrum activity but higher cytotoxicity .
Physicochemical Properties
Research Findings and Methodological Insights
Crystallographic Analysis
Crystal structure determination of such compounds often utilizes SHELX software (e.g., SHELXL for refinement and SHELXT for space-group determination) . For example, SHELXL’s robust handling of hydrogen bonding and disorder modeling is essential for resolving the benzodiazole-quinazoline core’s conformational flexibility .
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
It features a benzodiazole moiety, which is known for its ability to interact with biological targets, particularly in cancer therapy.
Research indicates that compounds similar to N-(1H-1,3-benzodiazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, they may target human topoisomerase I (Hu Topo I), which is crucial for DNA replication and repair .
- DNA Interaction : These compounds can bind to the minor groove of DNA, disrupting normal function and leading to apoptosis in cancer cells. This interaction is facilitated through non-covalent bonding, which stabilizes the complex formed with DNA .
- Cell Cycle Arrest : Evidence suggests that these compounds can induce G2/M phase arrest in the cell cycle, preventing cancer cells from dividing and proliferating .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of N-(1H-1,3-benzodiazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine. For example:
- In vitro Studies : The compound has shown significant antiproliferative activity against various human cancer cell lines. In one study, it exhibited half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 0.5 |
| A549 (Lung Cancer) | 0.8 |
| HeLa (Cervical Cancer) | 0.6 |
These values indicate a strong potential for further development as an anticancer agent.
Other Biological Activities
In addition to anticancer effects, compounds similar to N-(1H-1,3-benzodiazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infections .
- Neuroprotective Effects : There are indications that certain benzodiazole derivatives may protect neuronal cells from oxidative stress and apoptosis .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Efficacy : A recent study evaluated a series of benzodiazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute. The results indicated that specific substitutions on the benzodiazole ring significantly enhanced anticancer activity .
- Molecular Docking Studies : Computational docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. The results suggest strong interactions with Hu Topo I, supporting experimental findings regarding its mechanism of action .
Q & A
What are the optimal synthetic routes for N-(1H-1,3-benzodiazol-2-yl)-6-methyl-4-phenylquinazolin-2-amine, and how can purity be ensured?
Basic : The synthesis typically involves multi-step reactions, including cyclization of quinazoline precursors and coupling with benzodiazole derivatives. For example, a similar quinazolin-2-amine derivative was synthesized via nucleophilic substitution, achieving yields up to 84% . Key steps include refluxing with catalysts like K₂CO₃ in aprotic solvents (e.g., DMF).
Advanced : To enhance yield, optimize reaction conditions (e.g., temperature, solvent polarity) and employ microwave-assisted synthesis. Purity is validated using HRMS (High-Resolution Mass Spectrometry) and ¹H/¹³C NMR to confirm structural integrity and rule out byproducts .
How can the crystal structure of this compound be resolved, and what software is recommended?
Basic : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data are collected. Use SHELXL for refinement, as it is widely validated for small-molecule structures .
Advanced : For challenging cases (e.g., twinning or low-resolution data), integrate complementary techniques like powder XRD or DFT-based computational modeling to resolve ambiguities. SHELXD and SHELXE are robust for experimental phasing in complex crystallography .
What in vitro assays are suitable for evaluating its biological activity, and how should data contradictions be addressed?
Basic : Use enzyme inhibition assays (e.g., kinase profiling) or cell viability assays (MTT) for cytotoxicity screening. For example, derivatives with quinazoline cores were tested against cancer cell lines, with IC₅₀ values calculated .
Advanced : Contradictions in activity may arise from impurities or assay conditions. Re-evaluate compound purity via HPLC and confirm solubility using DLS (Dynamic Light Scattering). Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics) .
How can computational methods predict binding modes and guide SAR studies?
Basic : Perform molecular docking (AutoDock Vina, Glide) to identify potential binding pockets. For instance, a benzodiazole-containing ligand showed affinity for G-quadruplex RNA via π-π stacking and hydrogen bonding .
Advanced : Combine MD (Molecular Dynamics) simulations (AMBER, GROMACS) to assess binding stability. Use QSAR models to correlate substituent effects (e.g., methyl vs. phenyl groups) with activity trends .
What thermodynamic techniques quantify ligand-target interactions?
Advanced : Isothermal Titration Calorimetry (ITC) directly measures binding affinity (Kd) and stoichiometry. Surface Plasmon Resonance (SPR) provides kinetic data (kon/koff). For example, a benzodiazole derivative showed Kd = 0.8 µM for TERRA G-quadruplex binding .
How can SAR be systematically explored for this scaffold?
Advanced : Synthesize analogs with substitutions at the quinazoline C6 (e.g., bromo, cyano) or benzodiazole N1 positions. Test in parallel against biological targets and analyze trends using heatmaps or PCA (Principal Component Analysis). A study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazolines revealed that electron-withdrawing groups at C6 enhanced potency .
What strategies mitigate solubility issues in biological assays?
Basic : Use co-solvents (DMSO ≤1%) or formulate with cyclodextrins. For in vivo studies, employ PEGylation or liposomal encapsulation.
Advanced : Modify the scaffold with hydrophilic substituents (e.g., -OH, -NH₂) or synthesize prodrugs. A quinazoline-4-one derivative improved solubility via O-alkylation without compromising activity .
How can structural data inform the design of selective inhibitors?
Advanced : Compare X-ray structures of the compound bound to homologous targets (e.g., kinases). Identify selectivity-determining residues (e.g., gatekeeper mutations) and design analogs with steric or electronic complementarity. For example, a methyl group at C4 of quinazoline reduced off-target effects in kinase screens .
What analytical techniques confirm regioselectivity in reactions?
Advanced : Use NOESY NMR to distinguish between regioisomers. For example, in a quinazoline synthesis, NOESY correlations between H2 and H7 confirmed the correct cyclization site . LC-MS/MS can also track reaction intermediates in real time.
How do solvent and pH affect stability during storage?
Basic : Store in anhydrous DMSO at -20°C. Monitor degradation via HPLC at λ = 254 nm.
Advanced : Conduct accelerated stability studies (40°C/75% RH) and identify degradation products using LC-QTOF. For pH-sensitive compounds, buffer formulations (e.g., citrate at pH 5.0) enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
